molecular formula C12H16O2 B14100195 3-Methyl-4-phenylmethoxybut-2-en-1-ol

3-Methyl-4-phenylmethoxybut-2-en-1-ol

Cat. No.: B14100195
M. Wt: 192.25 g/mol
InChI Key: XMVUEHYAOORWLV-UHFFFAOYSA-N
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Description

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol is an organic compound with the molecular formula C12H16O2. It is a colorless oil that is used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol typically involves the reaction of 3-methyl-2-buten-1-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The benzyloxy group can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic-d3 acid methyl ester: A deuterated analog used in isotopic labeling studies.

    (2Z)-benzyloxy-3,4-dimethyl-2-octenyl chloride: Similar structure but with a chloride group instead of a hydroxyl group.

Uniqueness

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol is unique due to its specific combination of a benzyloxy group and a buten-1-ol structure. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-methyl-4-phenylmethoxybut-2-en-1-ol

InChI

InChI=1S/C12H16O2/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3

InChI Key

XMVUEHYAOORWLV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)COCC1=CC=CC=C1

Origin of Product

United States

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